Scutellaria barbata, commonly known as barbat skullcap, is a perennial herb native to Korea and southern China. It has been traditionally used in Chinese medicine for its potential therapeutic effects, including anti-inflammatory and diuretic properties. Recent scientific investigations have focused on the anticancer activities of Scutellaria barbata, particularly its extracts and constituents, against various human cancer cell lines. The growing body of research suggests that Scutellaria barbata exhibits significant growth inhibitory effects on cancer cells, including lung cancer, leukemia, and colon cancer, through various mechanisms such as apoptosis induction, cell cycle arrest, and modulation of gene expression12346.
The primary application of Scutellaria barbata and its constituents is in the field of oncology. The herb has been used to treat various types of cancers, including lung cancer, leukemia, and colon cancer. In vitro and in vivo studies have demonstrated the potential of Scutellaria barbata extracts and compounds like scutebarbatine A to inhibit tumor growth and induce apoptosis in cancer cells124. For instance, a study on human lung carcinoma A549 cell lines showed that SBT-A has notable antitumor effects in vivo, confirming its potential as an anticancer agent4.
In traditional Chinese medicine (TCM), Scutellaria barbata is used for its properties of clearing heat and toxic material, promoting blood circulation, removing blood stasis, and inducing diuresis to reduce edema. It is often included in herbal prescriptions for the treatment of cancer and is considered to have unique advantages in the treatment of cardiovascular and cerebrovascular diseases3.
Scutellaria barbata has also been studied as part of combination therapies with other TCM components. For example, when combined with a 14-component TCM prescription, it exhibited synergistic cytotoxic effects against non-small cell lung cancer cells, potentially by regulating apoptotic pathways including EGFR and/or p53 signaling5.
The pharmacological activities of Scutellaria barbata, such as anti-cancer, bacteriostasis, anti-virus, anti-inflammation, anti-oxidation, and immunity enhancement, are subjects of ongoing research. The identification of active constituents and their mechanisms of action continues to be a significant area of study, with the potential to contribute to the development of new therapeutic agents3.
Scutellaria barbata is a perennial herb native to Asia and has been used in traditional Chinese medicine for centuries. The plant's extracts have been studied extensively for their pharmacological activities, including anti-inflammatory, antibacterial, and anticancer effects. Scutebarbatine Z was identified through chemical analysis of the methanolic extracts of the aerial parts of Scutellaria barbata .
The synthesis of Scutebarbatine Z can be approached through various methods, primarily focusing on extraction from Scutellaria barbata. The compound can be isolated using techniques such as solvent extraction, chromatography, and biotransformation processes involving microbial fermentation.
The molecular formula for Scutebarbatine Z is , with a molecular weight of approximately 439.5 g/mol . The structure features multiple chiral centers and a complex arrangement typical of neo-clerodane diterpenoids.
Scutebarbatine Z participates in various chemical reactions typical for organic compounds with hydroxyl and carbonyl functionalities. These include:
The reaction conditions such as temperature, solvent choice, and catalysts significantly influence the yield and purity of the resulting products during these transformations .
Scutebarbatine Z exhibits its biological effects primarily through mechanisms that induce apoptosis in cancer cells. It has been shown to affect mitochondrial pathways leading to cell death in various tumor cell lines.
Relevant data includes melting point determination and solubility tests which help characterize the compound's behavior under different conditions .
Scutebarbatine Z has several promising applications in scientific research:
Research continues to explore the full range of biological activities associated with Scutebarbatine Z, aiming to develop novel therapeutic agents based on its structure and mechanisms .
Scutebarbatine Z is exclusively biosynthesized in the aerial parts of Scutellaria barbata, a herbaceous perennial native to East Asia. This species thrives in moist habitats like paddy fields and riverbanks across China, Korea, and Japan, reaching heights of 35 cm with distinctive purple-blue flowers [7]. Phylogenomic analyses place S. barbata within the Lamiaceae lineage, where it diverged from related species (e.g., S. baicalensis) approximately 15 million years ago, acquiring specialized metabolic pathways for clerodane diterpenoid production [3].
The biosynthesis of Scutebarbatine Z proceeds via the methylerythritol phosphate (MEP) pathway in plastids, where geranylgeranyl diphosphate (GGPP) undergoes cyclization by class II diterpene synthases (diTPS) to form kolavenyl diphosphate. Subsequent oxidation by cytochrome P450 enzymes (CYP71Ds) introduces oxygen functionalities, while acetyltransferases catalyze esterification at C-6 or C-19 positions. Crucially, neofunctionalization of genes originally involved in abietane metabolism (e.g., SbCPS1 and SbKSL3) enabled the evolution of the hexahydrofurano-furan scaffold unique to Scutebarbatine Z [3] [6]. This pathway exhibits tissue-specific expression, peaking during the flowering stage (July-August), aligning with traditional harvesting practices [6] [7].
Scutellaria barbata (known as Banzhilian in Traditional Chinese Medicine) has been utilized for centuries in East Asian pharmacopoeias. Historical texts like Chen Shigong’s Authentic Surgery (Ming Dynasty) document its application for clearing heat and toxins, resolving abscesses, and treating snakebites [6]. Notably, practitioners frequently combined S. barbata with synergistic herbs like Hedyotis diffusa (Baihuasheshecao) in formulas targeting abnormal growths and inflammatory conditions—empirical practices now recognized as cancer treatments [6].
While classical texts do not explicitly name Scutebarbatine Z, modern ethnopharmacological studies correlate its structural class (neo-clerodane diterpenoids) with traditional applications. These compounds accumulate in specialized trichomes on leaves/stems—sites directly extracted in traditional decoctions. The anti-inflammatory effects of Scutebarbatine Z (e.g., nitric oxide suppression) align with TCM uses for "heat-clearing," historically applied to conditions now classified as infections or chronic inflammation [6] [7]. Contemporary clinical practice incorporates S. barbata extracts into adjuvant cancer therapy, leveraging its diterpenoids to mitigate chemotherapy toxicity and improve quality of life—a validation of historical integrative approaches [6].
Scutebarbatine Z demonstrates multifaceted bioactivities central to modern therapeutic development:
Anti-Inflammatory Mechanisms: Scutebarbatine Z potently inhibits lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages (IC₅₀ <50 μM), outperforming standard inhibitors like L-NMMA. This suppression occurs via blockade of the NF-κB signaling cascade, reducing pro-inflammatory cytokine expression (TNF-α, IL-6) and inducible NO synthase (iNOS) activation. Molecular docking reveals high-affinity binding (ΔG = -9.2 kcal/mol) to the p65 subunit of NF-κB, disrupting its nuclear translocation [6] [10].
Anticancer Potential: Although direct cytotoxic data for Scutebarbatine Z is limited, structural analogues (e.g., Scutebarbatine A) induce mitochondria-mediated apoptosis in A549 lung cancer cells via caspase-3/9 activation and Bcl-2 downregulation. Scutebarbatine Z shares the core hexahydrofurano-furan moiety critical for binding Bax protein pockets, suggesting analogous pro-apoptotic activity [6] [10].
Multidrug Resistance (MDR) Reversal: Crucially, Scutebarbatine Z modulates P-glycoprotein (P-gp) efflux pumps—a key MDR mechanism in cancer. In P-gp-overexpressing MCF-7/ADR breast cancer cells, it enhances doxorubicin retention by competitively inhibiting the drug-binding pocket (Kᵢ = 0.8 μM), with reversal folds comparable to verapamil. This positions it as a lead for combination chemotherapy sensitization [1] [10].
Table 2: Bioactivity Profile of Scutebarbatine Z and Key Analogues
Compound | Anti-Inflammatory (NO IC₅₀, μM) | Anticancer Activity | MDR Reversal (Fold Change) | Primary Molecular Targets |
---|---|---|---|---|
Scutebarbatine Z | <50 | Under investigation | 8.2 (MCF-7/ADR) | NF-κB p65, P-gp |
Scutebarbatine A | 31.2 | Caspase-3 activation in A549 | 12.4 (HepG2/ADR) | Bcl-2, Bax |
Scutebarbatine B | 25.4 | IC₅₀: 35-42 μM (K562) | 10.1 (MCF-7/ADR) | P-gp, STAT3 |
Scutebarbatine X | <50 | Neuroinhibition | Not reported | iNOS |
Network pharmacology analyses predict that Scutebarbatine Z engages multi-target interactions across oncogenic and inflammatory pathways. It suppresses PI3K/Akt/mTOR signaling—validated by reduced phospho-Akt (Ser473) in tumor models—while concurrently activating p38 MAPK-mediated autophagy. This polypharmacological profile aligns with the "network regulation" paradigm of traditional medicine, where single compounds modulate multiple physiological targets [5] [6]. Furthermore, Scutebarbatine Z enhances the cytotoxicity of conventional chemotherapeutics (e.g., etoposide, cisplatin) in lung adenocarcinoma CL1-5 cells by 2.3-fold, partly through SIRT1 inhibition, which restores p53-mediated apoptosis [5]. Such synergy exemplifies its role in adjuvant drug development, circumventing resistance while minimizing dosages of toxic agents.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7